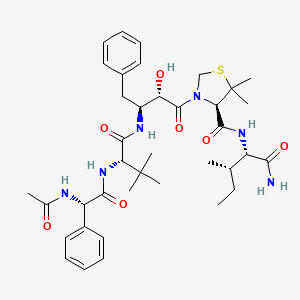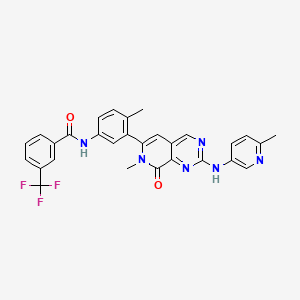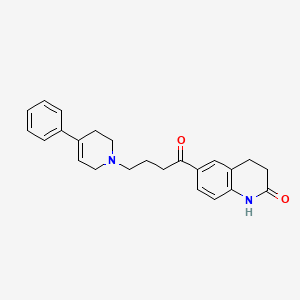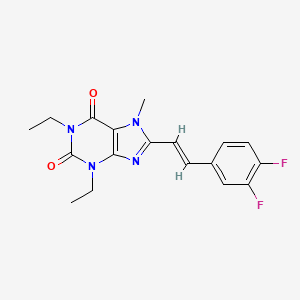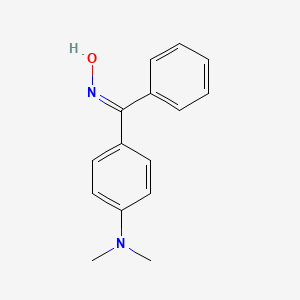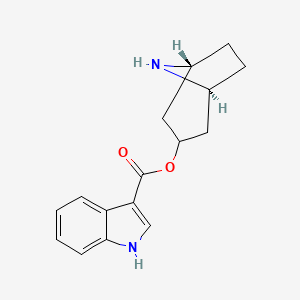
N-Demethyltropisetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyltropisetron is a derivative of tropisetron, a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist. Tropisetron binds to the 5-HT3 receptor, which is an indole compound with carbon and nitrogen rings that give it structural similarity to serotonin . This compound is formed by the demethylation of tropisetron, which involves the removal of a methyl group from the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyltropisetron can be achieved through the demethylation of tropisetron. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethyltropisetron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Demethyltropisetron has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential use in treating conditions related to serotonin imbalance, such as nausea and vomiting induced by chemotherapy.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
N-Demethyltropisetron exerts its effects by binding to the 5-HT3 receptor, similar to tropisetron. This binding inhibits the action of serotonin at this receptor, which can reduce nausea and vomiting. The molecular targets involved include the 5-HT3 receptor, and the pathways affected are those related to serotonin signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropisetron: The parent compound, which also binds to the 5-HT3 receptor.
Ondansetron: Another 5-HT3 receptor antagonist with similar efficacy.
Granisetron: Known for its higher efficacy in some studies compared to other 5-HT3 receptor antagonists .
Uniqueness
N-Demethyltropisetron is unique in its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness can be leveraged in the development of new therapeutic agents with potentially improved efficacy and safety profiles .
Propriétés
Numéro CAS |
89565-91-3 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c19-16(14-9-17-15-4-2-1-3-13(14)15)20-12-7-10-5-6-11(8-12)18-10/h1-4,9-12,17-18H,5-8H2/t10-,11+,12? |
Clé InChI |
LCAGVMWMARLFPS-FOSCPWQOSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1CC2CC(CC1N2)OC(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)


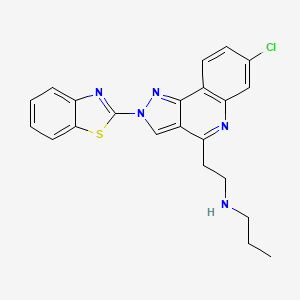
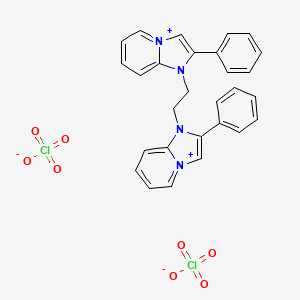
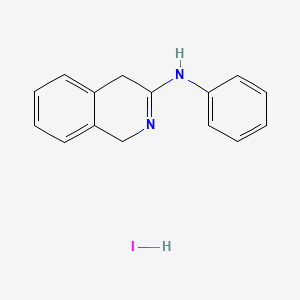
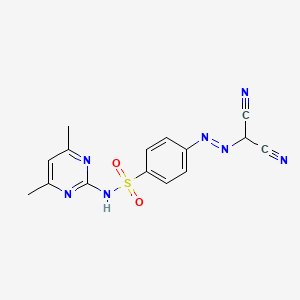
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
